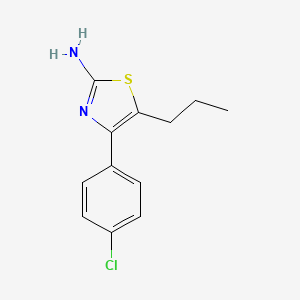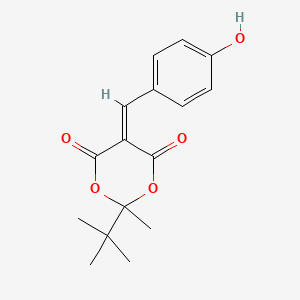
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMB belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide involves its ability to bind to specific target molecules in cells and interfere with their normal function. In cancer cells, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the activity of an enzyme called DNA topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can prevent the growth and proliferation of cancer cells. In neurons, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. In cancer cells, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In animal models, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has also been shown to exhibit analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, one of the limitations of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, including the development of new drugs based on its chemical structure, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential side effects and toxicity of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, as well as its interactions with other drugs and compounds.
Synthesemethoden
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 3-chloro-4-methylbenzoic acid with 5-chloro-2-methoxyaniline in the presence of a suitable reagent. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been used extensively in scientific research due to its potential applications in a variety of fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the growth of certain cancer cells by interfering with their DNA replication process. In neuroscience, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-4-10(7-12(9)17)15(19)18-13-8-11(16)5-6-14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLFCRFOZRBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)
![ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)



![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)